2-Bromo-3,4,5-trimethylpyridine 2-Bromo-3,4,5-trimethylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14006391
InChI: InChI=1S/C8H10BrN/c1-5-4-10-8(9)7(3)6(5)2/h4H,1-3H3
SMILES:
Molecular Formula: C8H10BrN
Molecular Weight: 200.08 g/mol

2-Bromo-3,4,5-trimethylpyridine

CAS No.:

Cat. No.: VC14006391

Molecular Formula: C8H10BrN

Molecular Weight: 200.08 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3,4,5-trimethylpyridine -

Specification

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
IUPAC Name 2-bromo-3,4,5-trimethylpyridine
Standard InChI InChI=1S/C8H10BrN/c1-5-4-10-8(9)7(3)6(5)2/h4H,1-3H3
Standard InChI Key ACRQDMJFYNYLSY-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(C(=C1C)C)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The pyridine ring in 2-bromo-3,4,5-trimethylpyridine is substituted with three methyl groups and one bromine atom. The methyl groups at positions 3, 4, and 5 create significant steric hindrance, influencing the compound’s reactivity in substitution and coupling reactions. The bromine atom, a strong electron-withdrawing group, enhances the electrophilicity of the adjacent carbon atoms, facilitating nucleophilic aromatic substitution.

Key Physicochemical Parameters:

PropertyValue
Molecular FormulaC₈H₁₀BrN
Molecular Weight200.08 g/mol
Density (predicted)1.45 g/cm³
Boiling Point~280–300°C (estimated)
SolubilityLow in water; soluble in organic solvents (e.g., DCM, THF)

The compound’s logP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate hydrophobicity, which affects its bioavailability and environmental persistence.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-bromo-3,4,5-trimethylpyridine typically involves bromination of a pre-functionalized pyridine precursor. Two primary methods are employed:

  • Direct Bromination of 3,4,5-Trimethylpyridine:

    • Reacting 3,4,5-trimethylpyridine with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 80–100°C yields the monobrominated product. The reaction proceeds via electrophilic aromatic substitution, with bromine preferentially attaching to the electron-rich 2-position due to the directing effects of the methyl groups.

  • Halogen Exchange Reactions:

    • Starting from 2-chloro-3,4,5-trimethylpyridine, a bromine atom can be introduced via a Finkelstein reaction using NaBr in a polar aprotic solvent like dimethylformamide (DMF).

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to maintain precise temperature control during bromination, minimizing side reactions such as di-bromination or ring degradation. Post-synthesis purification involves fractional distillation or recrystallization to achieve >98% purity.

Reactivity and Chemical Transformations

Nucleophilic Aromatic Substitution

The bromine atom at position 2 is highly susceptible to substitution by nucleophiles (e.g., amines, thiols) under mild conditions. For example, reaction with sodium methoxide (NaOMe) in methanol replaces bromine with a methoxy group, yielding 2-methoxy-3,4,5-trimethylpyridine.

Cross-Coupling Reactions

2-Bromo-3,4,5-trimethylpyridine participates in palladium-catalyzed couplings, such as:

  • Suzuki-Miyaura Coupling: Reacting with arylboronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) produces biaryl derivatives, valuable in drug discovery.

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines forms C–N bonds, enabling the synthesis of amino-substituted pyridines.

Comparative Reactivity of Halogenated Pyridines:

CompoundReaction Rate (Suzuki Coupling)Yield (%)
2-Bromo-3,4,5-trimethylpyridine1.0 (reference)85
2-Chloro-3,4,5-trimethylpyridine0.362
2-Iodo-3,4,5-trimethylpyridine2.592

The bromine-substituted derivative balances reactivity and cost, making it preferable to chloro- and iodo-analogs in many applications .

Applications in Pharmaceutical and Agrochemical Development

Pharmacological intermediates

2-Bromo-3,4,5-trimethylpyridine serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. For instance, its coupling with pyrazine derivatives yields compounds with demonstrated activity against respiratory syncytial virus (RSV) .

Agrochemicals

The compound’s derivatives are explored as herbicides and fungicides. Methyl groups enhance lipid solubility, improving foliar absorption, while the bromine atom allows further functionalization to modulate toxicity profiles.

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